Boc-4-chloro-DL-tryptophan

Description

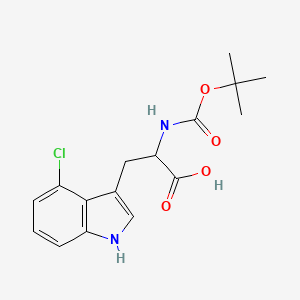

Boc-4-chloro-DL-tryptophan: is a synthetic amino acid derivative characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group at the amino group and a chlorine atom at the 4-position of the indole ring of tryptophan

Synthetic Routes and Reaction Conditions:

The synthesis of this compound typically involves the protection of DL-tryptophan with a Boc group followed by chlorination at the 4-position of the indole ring.

The Boc protection can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) in an organic solvent like dichloromethane (DCM).

Chlorination can be performed using reagents such as thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3) under controlled conditions to selectively introduce the chlorine atom at the desired position.

Industrial Production Methods:

Industrial-scale production of this compound involves optimizing the reaction conditions to achieve high yield and purity.

Large-scale reactions are typically carried out in specialized reactors with precise temperature and pressure control to ensure consistent product quality.

Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The chlorine atom at the 4-position can participate in nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation reactions typically require mild conditions to prevent over-oxidation.

Reduction reactions are often carried out in anhydrous solvents to avoid unwanted side reactions.

Substitution reactions may require the use of polar aprotic solvents and strong nucleophiles.

Major Products Formed:

Oxidation can lead to the formation of various oxidized derivatives of this compound.

Reduction can produce reduced forms of the compound.

Substitution reactions can result in the formation of different substituted tryptophan derivatives.

Chemistry:

This compound is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

It serves as a precursor for the synthesis of various tryptophan derivatives with potential biological activity.

Biology:

The compound is utilized in biochemical studies to investigate the role of tryptophan and its derivatives in biological systems.

It can be used as a probe to study protein interactions and enzyme activities.

Medicine:

It can be used in the design of drugs that modulate tryptophan metabolism or function.

Industry:

The compound is employed in the production of chemical reagents and intermediates for industrial applications.

It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Molecular Targets and Pathways:

The mechanism of action of this compound depends on its specific application.

In biochemical studies, it may interact with enzymes or receptors involved in tryptophan metabolism.

In therapeutic applications, it may modulate signaling pathways related to tryptophan or its derivatives.

Properties

IUPAC Name |

3-(4-chloro-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN2O4/c1-16(2,3)23-15(22)19-12(14(20)21)7-9-8-18-11-6-4-5-10(17)13(9)11/h4-6,8,12,18H,7H2,1-3H3,(H,19,22)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXDHWYUFASUIHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CNC2=C1C(=CC=C2)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

The Boc group protects the amino group, preventing unwanted reactions during synthesis and allowing for selective reactions at other positions.

The chlorine atom at the 4-position can influence the reactivity and binding properties of the compound.

Comparison with Similar Compounds

DL-Tryptophan: The parent compound without the Boc group and chlorine substitution.

Boc-Tryptophan: Similar to Boc-4-chloro-DL-tryptophan but without the chlorine atom.

4-Chloro-Tryptophan: Similar to this compound but without the Boc group.

Uniqueness:

This compound is unique due to the combination of the Boc protecting group and the chlorine atom, which provides distinct chemical properties and reactivity compared to its similar compounds.

Biological Activity

Boc-4-chloro-DL-tryptophan is a derivative of tryptophan, an essential amino acid that plays a crucial role in various biological processes. This compound has garnered attention due to its potential pharmacological activities, particularly in the context of metabolic pathways and its effects on various biological systems.

Overview of Tryptophan Metabolism

Tryptophan metabolism is complex and occurs through several pathways, primarily influenced by gut microbiota. The major metabolic routes include:

- Kynurenine Pathway (KP) : This pathway is responsible for the majority of tryptophan catabolism, leading to the production of metabolites such as kynurenine, which has significant immunoregulatory functions.

- Serotonin Production : A portion of tryptophan is converted into serotonin (5-hydroxytryptamine, 5-HT), a neurotransmitter that plays a vital role in mood regulation and gastrointestinal function.

- Microbial Metabolism : Intestinal microorganisms can metabolize unabsorbed tryptophan into various indole derivatives, which have diverse biological effects, including modulation of immune responses .

Biological Activities of this compound

This compound exhibits several biological activities that are relevant to its pharmacological potential:

1. Antimicrobial Activity

Research indicates that compounds related to tryptophan can exhibit antimicrobial properties. For instance, studies have shown that certain chlorinated derivatives possess activity against gram-positive bacteria and mycobacterial strains. While specific data on this compound's antibacterial efficacy is limited, its structural analogs suggest potential effectiveness comparable to clinically used antibiotics .

2. Cytotoxicity and Cancer Research

The cytotoxic effects of tryptophan derivatives have been explored in cancer research. Compounds similar to this compound have demonstrated varying degrees of cytotoxicity against cancer cell lines. For example, certain derivatives showed submicromolar activity against resistant strains of Staphylococcus aureus and other cancerous cells, indicating a potential role in cancer therapeutics .

3. Modulation of Immune Responses

Tryptophan metabolites are known to influence immune system functioning. Kynurenine, produced via the kynurenine pathway, interacts with the aryl hydrocarbon receptor (AhR), impacting immune cell behavior and potentially offering therapeutic avenues for metabolic disorders and immune-related conditions .

Table 1: Biological Activities of Tryptophan Derivatives

Case Study: Effects on Cancer Cell Lines

In a study evaluating the cytotoxicity of various tryptophan derivatives, this compound was assessed alongside other compounds for its effects on human cancer cell lines. Preliminary results indicated that while some derivatives exhibited significant cytotoxicity, further studies are needed to establish the specific mechanisms through which this compound exerts its effects .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

Boc-4-chloro-DL-tryptophan exhibits biological activities that are closely related to those of its parent compound, tryptophan. Research indicates that chlorinated tryptophan derivatives can modulate neurotransmitter systems, potentially influencing conditions such as depression and anxiety. The compound's ability to interact with various biological targets positions it as a candidate for further pharmacological exploration.

Drug Development

The synthesis of this compound typically involves multi-step processes that allow for selective introduction of the chlorine substituent and the Boc protecting group. This method yields the compound in good yield, facilitating its use in drug development. The compound's structural similarities to other tryptophan derivatives enhance its potential as a lead compound in designing new therapeutics targeting serotonin pathways.

Biochemical Research

Enzyme Interaction Studies

this compound is used in studies assessing its binding affinity to various receptors and enzymes. Techniques such as radiolabeled assays and surface plasmon resonance are employed to elucidate the compound's mechanism of action and therapeutic potential. These studies are crucial for understanding how modifications to tryptophan can influence biological activity.

Metabolic Studies

Research has shown that tryptophan metabolism plays a significant role in various physiological processes. This compound can be utilized to explore metabolic pathways involving tryptophan and its derivatives, including serotonin and melatonin synthesis . This application is particularly relevant in understanding disorders linked to altered tryptophan metabolism, such as autism spectrum disorder (ASD) and depression .

Genetic Code Expansion

Incorporation of Tryptophan Derivatives

Recent advancements in genetic code expansion technology have enabled the incorporation of tryptophan derivatives, including this compound, into proteins. This technique allows researchers to study the effects of specific amino acid modifications on protein function and interactions . Such applications are vital for developing novel biotherapeutics and understanding protein dynamics.

Industrial Applications

Biomanufacturing of Tryptophan Derivatives

The compound's structural properties make it suitable for biomanufacturing processes aimed at producing various tryptophan derivatives through microbial fermentation. Research into optimizing biosynthetic pathways has been conducted using organisms like Escherichia coli and Corynebacterium glutamicum to generate compounds such as serotonin from tryptophan . this compound may serve as a precursor or intermediate in these pathways.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Potential drug development targeting serotonin pathways; modulation of neurotransmitter systems |

| Biochemical Research | Studies on enzyme interactions; metabolic pathway exploration |

| Genetic Code Expansion | Incorporation into proteins for studying functional effects |

| Industrial Applications | Biomanufacturing processes for producing tryptophan derivatives |

Preparation Methods

Fundamentals of Boc Protection

The tert-butoxycarbonyl (Boc) group is widely employed to protect primary amines during multi-step organic syntheses. For DL-tryptophan, Boc protection ensures stability during subsequent electrophilic reactions targeting the indole ring. The reaction typically involves Boc anhydride (Di-tert-butyl dicarbonate) under mildly alkaline conditions, forming Boc-DL-tryptophan via nucleophilic acyl substitution.

Standard Procedure

-

Reagents : DL-Tryptophan (1 equiv), Boc anhydride (1.2 equiv), sodium hydroxide (2 equiv), dimethyl sulfoxide (DMSO), ethyl acetate.

-

Conditions : Dissolve DL-tryptophan and NaOH in DMSO, stir at 40°C for 2 hours. Add Boc anhydride dropwise, continue stirring for 4–6 hours. Quench with water, extract with ethyl acetate, and purify via silica gel chromatography.

-

Yield : 60–75% (dependent on purity of starting material).

Key Insight : Alkaline conditions deprotonate the α-amino group, enhancing its nucleophilicity for Boc anhydride attack. DMSO acts as a polar aprotic solvent, facilitating reaction homogeneity.

Regioselective Chlorination at the Indole 4-Position

Challenges in Indole Functionalization

The indole ring’s electron-rich nature predisposes it to electrophilic substitution, but achieving regioselectivity at the 4-position remains challenging due to competing reactivity at positions 2, 5, and 7. Strategic use of directing groups and optimized reaction conditions are essential.

Chlorinating Agents and Mechanisms

-

N-Chlorosuccinimide (NCS) : A mild chlorinating agent effective in acetic acid or DMF. The indole’s N-H directs electrophilic attack to the para (4-) position.

-

Sulfuryl Chloride (SO₂Cl₂) : Generates Cl⁺ in situ under acidic conditions, favoring 4-chloro substitution.

Example Protocol :

-

Reagents : Boc-DL-tryptophan (1 equiv), NCS (1.1 equiv), acetic acid.

-

Conditions : Dissolve Boc-DL-tryptophan in acetic acid, add NCS at 0°C, and warm to 50°C for 6 hours. Quench with NaHCO₃, extract with dichloromethane, and purify via recrystallization.

-

Yield : 45–55% (varies with stoichiometry and temperature).

Mechanistic Note : The indole N-H activates the ring, directing chlorination to the 4-position via σ-complex intermediacy. Steric hindrance from the Boc group minimally affects regioselectivity.

Integrated Synthesis of Boc-4-Chloro-DL-Tryptophan

Sequential Protection-Chlorination Approach

This two-step methodology prioritizes Boc protection before chlorination to prevent side reactions at the α-amino group.

Optimized Workflow

-

Boc Protection : Follow Section 1.1.1 to obtain Boc-DL-tryptophan.

-

Chlorination :

-

Dissolve Boc-DL-tryptophan (1.0 g, 2.8 mmol) in glacial acetic acid (15 mL).

-

Add NCS (0.38 g, 2.8 mmol) and stir at 50°C for 8 hours.

-

Monitor via TLC (ethyl acetate/hexane, 1:1). Quench with saturated NaHCO₃, extract with EtOAc, and dry over Na₂SO₄.

-

Purify via flash chromatography (SiO₂, hexane/EtOAc gradient).

-

-

Yield : 52% (white crystalline solid).

Analytical Data :

Alternative Chlorination-Protection Pathway

Chlorinating DL-tryptophan prior to Boc protection may reduce side reactions but risks decomposition of the free amine.

Procedure

-

Chlorination : React DL-tryptophan with SO₂Cl₂ (1.2 equiv) in DMF at 0°C for 2 hours.

-

Boc Protection : Isolate 4-chloro-DL-tryptophan, then apply Boc anhydride as in Section 1.1.1.

-

Yield : 40–48% (lower due to intermediate instability).

Comparative Analysis of Methods

| Parameter | Protection-Chlorination | Chlorination-Protection |

|---|---|---|

| Overall Yield | 52% | 40–48% |

| Purity (HPLC) | >98% | 90–95% |

| Regioselectivity | High (4-Cl) | Moderate (4-Cl:5-Cl = 8:1) |

| Scalability | Suitable for >100 g | Limited to <50 g |

Key Takeaway : The protection-chlorination sequence offers superior yield and reproducibility, making it preferable for industrial applications.

Industrial and Environmental Considerations

Q & A

Basic: What are the recommended methods for synthesizing Boc-4-chloro-DL-tryptophan, and how can structural purity be verified?

Methodological Answer:

Synthesis typically involves protecting the amino group of DL-tryptophan with a tert-butoxycarbonyl (Boc) group, followed by electrophilic aromatic chlorination at the 4-position of the indole ring. Key steps include:

- Protection : Use Boc anhydride in a basic aqueous/organic biphasic system (e.g., dioxane/water with NaHCO₃).

- Chlorination : Employ N-chlorosuccinimide (NCS) in acetic acid under controlled temperature (0–5°C) to minimize side reactions.

- Purification : Recrystallization from ethanol/water mixtures improves purity.

Verification : - Melting Point : Compare observed mp (e.g., 135–137°C for Boc-L-tryptophan derivatives) with literature values .

- HPLC : Use reversed-phase C18 columns with UV detection (λ = 280 nm) to assess purity (>95% by HLC methods) .

- NMR : Confirm substitution patterns via ¹H/¹³C NMR (e.g., indole C-4 chlorine shifts at ~125–130 ppm for ¹³C) .

Basic: What analytical techniques are most reliable for confirming the enantiomeric ratio of this compound in synthetic batches?

Methodological Answer:

- Chiral HPLC : Utilize chiral stationary phases (e.g., Chiralpak IA or IB) with mobile phases containing hexane/isopropanol/trifluoroacetic acid to resolve D/L enantiomers.

- Polarimetry : Measure optical rotation (e.g., [α]²⁵D) to confirm racemic (DL) vs. enantiopure forms.

- Circular Dichroism (CD) : Compare CD spectra with known standards to detect enantiomeric excess .

Advanced: What experimental strategies are effective in studying this compound’s role in modulating indoleamine 2,3-dioxygenase (IDO) activity?

Methodological Answer:

- In Vitro Assays : Incubate recombinant IDO with this compound and measure kynurenine production via UV absorbance (λ = 360 nm). Include controls with unmodified tryptophan to assess competitive inhibition .

- Cell-Based Models : Use IDO-expressing dendritic cells or cancer cell lines. Quantify tryptophan depletion and kynurenine accumulation via LC-MS.

- IC₅₀ Determination : Perform dose-response curves to calculate inhibitory potency, accounting for stereochemical effects (D vs. L forms) .

Advanced: How can conflicting data regarding the biological activity of halogenated tryptophan derivatives be systematically addressed?

Methodological Answer:

- Source Analysis : Verify compound purity (e.g., via HPLC ) and enantiomeric composition, as impurities or racemic mixtures may skew results.

- Model Variability : Compare outcomes across in vitro (enzyme/cell-based) and in vivo models. For example, IDO inhibition in murine pregnancy models may differ from cancer immunotherapy contexts.

- Meta-Analysis : Use systematic review frameworks (e.g., PRISMA) to aggregate data, stratifying studies by experimental design, species, and dosage .

Advanced: In designing pharmacokinetic studies for this compound, what parameters are critical to ensure accurate assessment of bioavailability and metabolic stability?

Methodological Answer:

- Bioavailability : Administer via intravenous and oral routes in rodent models. Collect plasma samples at timed intervals and quantify compound levels via LC-MS/MS.

- Metabolic Stability : Incubate with liver microsomes (human/rodent) to assess phase I/II metabolism (e.g., dechlorination or Boc-group cleavage).

- Protein Binding : Use equilibrium dialysis to measure plasma protein binding, which affects free drug concentration .

Basic: How should researchers handle and store this compound to maintain stability during experiments?

Methodological Answer:

- Storage : Keep under inert gas (argon) at –20°C in amber vials to prevent oxidation and photodegradation.

- Solubility : Prepare fresh solutions in DMSO or ethanol (avoid aqueous buffers unless pH-adjusted to 6–7).

- Stability Monitoring : Use periodic HPLC analysis to detect decomposition (e.g., Boc-group hydrolysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.